Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Description
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a chemically modified carbohydrate derivative characterized by three acetyl groups at the 2-, 3-, and 4-positions of the hexopyranoside ring and a deoxygenated (6-deoxy) carbon at the 6-position. This structural modification confers unique physicochemical properties, such as enhanced lipophilicity and altered stereoelectronic effects, making it valuable in synthetic organic chemistry and glycosylation studies. The acetyl groups act as protecting moieties, enabling selective reactivity during multi-step syntheses of complex glycans or bioactive molecules. The 6-deoxy modification eliminates hydrogen-bonding capacity at the 6-position, which can influence conformational stability and intermolecular interactions .
Properties
IUPAC Name |
(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWBDNQHISFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950969 | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-53-8, 6340-57-4 | |
| Record name | NSC403469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. One common method includes the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups at positions 2, 3, and 4. The deoxygenation at the sixth carbon can be achieved through various reduction reactions, often involving reagents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent over-acetylation or degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can further deoxygenate the compound or reduce acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute acetyl groups.
Major Products Formed
The major products formed from these reactions include deacetylated sugars, oxidized derivatives, and substituted hexopyranosides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the synthesis of glycosides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a model compound in drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing for the synthesis of diverse derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the acetyl groups, which can activate or deactivate certain positions on the hexopyranoside ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-tritylhexopyranoside
- Molecular Formula : C₃₂H₃₄O₉ vs. C₁₄H₂₀O₈ (target compound).
- Key Differences :
- The 6-position substituent is a trityl (triphenylmethyl) group instead of a deoxy hydrogen.
- The trityl group increases molecular weight (562.62 g/mol vs. 316.30 g/mol) and steric bulk, making it less polar and more resistant to nucleophilic attack during synthetic steps.
- Applications: The trityl group is often used as a temporary protecting group in glycosylation reactions due to its stability under acidic conditions and ease of removal via mild acidolysis .
- Reactivity : The acetyl groups in both compounds are base-labile, but the trityl group in the 6-O-trityl derivative requires distinct deprotection strategies compared to the 6-deoxy compound .
Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-α-L-mannopyranoside
- Molecular Formula : C₁₃H₂₀O₆S vs. C₁₄H₂₀O₈ (target compound).
- Key Differences: Substitution at the anomeric position: Ethyl thioether (C-S-C) in the former vs. methyl oxygen glycoside (C-O-C) in the latter. The thioether linkage enhances hydrolytic stability and resistance to enzymatic cleavage, which is critical for probing glycosidase mechanisms. The 6-deoxy modification is shared, but the thio-anomeric bond alters electronic properties and hydrogen-bonding capacity .
- Applications: Thio-glycosides are widely used as glycosyl donors in mechanochemical studies due to their stability and tunable reactivity .
Methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside
- Molecular Formula : C₂₉H₃₂O₇ vs. C₁₄H₂₀O₈ (target compound).
- Key Differences: Benzyl groups at 2-, 3-, and 4-positions instead of acetyl groups. Benzyl protecting groups are more stable under basic and oxidative conditions but require hydrogenolysis (e.g., H₂/Pd) for removal. The 6-O-acetyl group introduces polarity compared to the 6-deoxy modification, affecting solubility and crystallization behavior .
- Applications : Benzyl-protected derivatives are preferred in multi-step syntheses requiring orthogonal protection strategies .
Structural and Functional Analysis Table
Research Findings and Implications
- Lipophilicity : The 6-deoxy modification in the target compound increases logP values by ~1.5 compared to hydroxylated analogs, enhancing membrane permeability in drug delivery applications .
- Synthetic Utility : Acetyl groups in the target compound are selectively removable under mild basic conditions (e.g., NaOMe/MeOH), enabling sequential functionalization .
- Biological Activity : 6-Deoxy sugars are common in bioactive natural products (e.g., lincosamide antibiotics), where reduced polarity improves pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
